molecular formula C24H31N3OS B2366013 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide CAS No. 392320-17-1

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide

Cat. No.: B2366013
CAS No.: 392320-17-1
M. Wt: 409.59
InChI Key: RYKUQJZGPAINJB-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 1,3,4-thiadiazole core substituted at the 5-position with an adamantane group and at the 2-position with an N-benzyl-2,2-dimethylpropanamide moiety.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3OS/c1-23(2,3)21(28)27(15-16-7-5-4-6-8-16)22-26-25-20(29-22)24-12-17-9-18(13-24)11-19(10-17)14-24/h4-8,17-19H,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKUQJZGPAINJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine

Starting Materials and Reaction Sequence

The thiadiazole core is synthesized via cyclization of adamantane-1-carbohydrazide (Figure 1):

  • Adamantane-1-carbohydrazide preparation : Adamantane-1-carboxylic acid is treated with hydrazine hydrate in ethanol under reflux (12–24 hours, 70–80°C).
  • Thiosemicarbazide formation : The hydrazide reacts with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/EtOH) to form 1-(adamantan-1-yl)thiosemicarbazide.
  • Cyclization : Thiosemicarbazide undergoes acid-mediated cyclization (H₂SO₄, polyphosphoric acid, or methane sulfonic acid) to yield 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
Table 1: Optimization of Cyclization Conditions
Cyclizing Agent Temperature (°C) Time (h) Yield (%)
H₂SO₄ (conc.) 120 6 68
Polyphosphoric acid 140 4 72
Methane sulfonic acid 100 8 65

Key Characterization :

  • ¹H NMR (DMSO-d₆): δ 1.65–1.85 (m, adamantane protons), 6.20 (s, NH₂).
  • IR : 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

N-Benzylation of Thiadiazol-2-Amine

Alkylation Protocol

The primary amine is alkylated with benzyl bromide under basic conditions:

  • Reaction Setup : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv) in anhydrous acetonitrile.
  • Conditions : Reflux at 90°C for 12–16 hours under nitrogen.
  • Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate = 7:3).
Table 2: Alkylation Yield Optimization
Base Solvent Temperature (°C) Yield (%)
K₂CO₃ Acetonitrile 90 78
NaH THF 60 65
Et₃N DCM 25 42

Key Characterization :

  • ¹³C NMR (CDCl₃): δ 45.2 (N–CH₂–C₆H₅), 128.1–138.5 (aromatic carbons).
  • MS (ESI+) : m/z 342.2 [M+H]⁺.

Acylation with 2,2-Dimethylpropanoyl Chloride

Acylation Reaction

The secondary amine is acylated with pivaloyl chloride (2,2-dimethylpropanoyl chloride):

  • Reaction Setup : N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine (1 equiv), pivaloyl chloride (1.5 equiv), Et₃N (2 equiv) in anhydrous dichloromethane.
  • Conditions : Stir at 0°C → 25°C for 4–6 hours.
  • Workup : Wash with NaHCO₃ (aq), dry over MgSO₄, and recrystallize from ethanol.
Table 3: Acylation Efficiency with Different Catalysts
Catalyst Solvent Time (h) Yield (%)
Et₃N DCM 6 85
DMAP THF 4 88
None Toluene 12 60

Key Characterization :

  • ¹H NMR (CDCl₃): δ 1.25 (s, C(CH₃)₃), 3.95 (s, N–CH₂–C₆H₅).
  • HPLC Purity : 98.5% (C18 column, MeCN:H₂O = 70:30).

Alternative Synthetic Routes

One-Pot Alkylation-Acylation

A streamlined approach combines alkylation and acylation in a single pot:

  • Reagents : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine, benzyl bromide, pivaloyl chloride, K₂CO₃.
  • Conditions : Sequential addition in DMF at 80°C for 24 hours.
  • Yield : 70% (lower due to competing side reactions).

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable stepwise functionalization:

  • Resin Loading : Wang resin functionalized with thiadiazole-2-carboxylic acid.
  • Coupling Steps : Benzylamine → pivaloyl chloride.
  • Cleavage : TFA/DCM (1:9) yields final product (purity >95%).

Challenges and Optimization

Common Side Reactions

  • Over-alkylation : Excess benzyl bromide forms quaternary ammonium salts (mitigated by stoichiometric control).
  • Hydrolysis of Pivaloyl Chloride : Moisture-sensitive conditions require anhydrous solvents and inert atmosphere.

Scalability Considerations

  • Cyclization : Polyphosphoric acid offers superior yield (72%) but requires high-temperature handling.
  • Purification : Silica chromatography is replaced with recrystallization (ethanol/water) for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its properties or introduce new functionalities.

Biology

The compound has shown significant potential as:

  • Antimicrobial Agent : Studies indicate that it possesses antimicrobial properties against various pathogens.
  • Antiviral Activity : Research suggests efficacy against viral infections, making it a candidate for antiviral drug development.

Medicine

In the medical field, this compound is being explored for:

  • Anticancer Properties : Preliminary studies have indicated that it may inhibit tumor growth and induce apoptosis in cancer cells.
  • Neurodegenerative Diseases : Its potential neuroprotective effects are under investigation for treating conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized in developing new materials with enhanced properties such as improved thermal stability and mechanical strength.

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death. Further in vivo studies are planned to evaluate its efficacy in animal models of cancer.

Neuroprotective Effects

Research has also indicated potential neuroprotective effects in models of neurodegeneration. The compound appears to reduce oxidative stress markers and inflammation in neuronal cells exposed to neurotoxic agents.

Mechanism of Action

The exact mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is not fully understood. it is believed to modulate various biological pathways. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit histone deacetylases (HDACs), which regulate gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Adamantane-Containing Thiadiazole Derivatives

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
  • Molecular Formula : C₂₃H₃₁N₃OS
  • Molecular Weight : 397.58 g/mol
  • Biological Relevance: Adamantane derivatives are known for antiviral and antimicrobial activities, though specific data for this compound are unreported .
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine
  • Molecular Formula : C₁₃H₁₉N₃S
  • Crystallographic Data: Monoclinic crystal system (P2₁/n), with planar thiadiazole rings and N–H···N hydrogen bonds stabilizing the structure .
  • Functional Contrast : Lacks the propanamide side chain, simplifying synthesis but limiting hydrogen-bonding capacity compared to the target compound.

Thiadiazole Derivatives with Varied Substituents

N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
  • Molecular Formula : C₁₉H₂₀N₃O₂S
  • Key Differences: Replaces adamantane with a 4-methoxybenzyl group, reducing steric bulk but introducing electron-donating methoxy effects. No biological data reported .
N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide
  • Molecular Formula : C₁₈H₁₅Cl₂N₂O₂S
  • Functional Contrast : Substitutes thiadiazole with thiazole and introduces dichlorobenzyl/furyl groups, likely enhancing halogen bonding and π-π stacking .

Acyl-Modified Analogues

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
  • Molecular Formula : C₂₄H₃₁N₃OS
  • Molecular Weight : 409.59 g/mol
  • Key Differences : Extends the acyl chain from 2,2-dimethylpropanamide to 3-methylbutanamide, increasing molecular weight and lipophilicity .
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
  • Molecular Formula : C₂₄H₂₈N₄O₃S₂
  • Functional Contrast : Replaces propanamide with a sulfonamide-linked benzamide, introducing polar sulfonyl groups that may enhance solubility .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Reference
Target Compound 319.46 ~5.2* Not reported
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide 397.58 7.1 Not reported
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 361.45 ~3.8* Not reported

*Estimated using computational tools.

Table 2: Structural Modifications and Implications

Substituent Modification Impact on Properties Example Compound
Adamantane → Benzyl Reduced lipophilicity; increased synthetic ease N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl] derivatives
Propanamide → Sulfonamide Enhanced solubility; potential for kinase inhibition N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
Thiadiazole → Thiazole Altered electronic properties; modified bioactivity N-[5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-yl]propanamide

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives. The synthesis typically involves the following steps:

  • Starting Material : The synthesis begins with adamantane-1-carbohydrazide.
  • Formation of Thiosemicarbazide : This intermediate is treated with an appropriate isothiocyanate.
  • Cyclization : The thiosemicarbazides undergo cyclization to yield the desired thiadiazole derivative.

The adamantane moiety contributes to the compound's rigidity and unique chemical properties, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of adamantane exhibit significant antimicrobial activity. For instance, studies have shown that adamantane derivatives can effectively inhibit various bacterial strains and possess antiviral properties against influenza and HIV viruses . The specific compound has been noted for its potential in combating bacterial infections, suggesting a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Activity

The antiviral properties of adamantane derivatives are well-documented. They have been shown to interfere with viral replication processes. The presence of the thiadiazole ring in this compound may enhance its ability to inhibit viral enzymes or disrupt viral entry into host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Molecular Interaction : The bulky adamantane structure allows for effective binding to specific protein targets within microorganisms. This binding can modulate enzyme activity or disrupt normal cellular functions.
  • Hydrogen Bonding : The thiadiazole ring participates in hydrogen bonding with biological macromolecules, stabilizing interactions that lead to biological effects .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

  • Antibacterial Screening : A study demonstrated that related thiadiazole derivatives exhibited concentration-dependent antibacterial activity against Gram-positive and Gram-negative bacteria .
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Thiadiazole AE. coli32 µg/mL
    Thiadiazole BS. aureus16 µg/mL
    Target CompoundMultiple strains tested8 µg/mL
  • Antiviral Efficacy : In vitro studies have shown that similar compounds can inhibit viral replication in cell cultures infected with influenza viruses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to synthesize N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide?

  • Methodological Answer : The compound is synthesized via cyclization of adamantane-1-carbohydrazide with appropriate isothiocyanates to form thiosemicarbazides, followed by sulfuric acid-mediated cyclization at room temperature for 24 hours . Key steps include:

  • Step 1 : Reaction of adamantane-1-carbohydrazide with substituted isothiocyanates in ethanol to form thiosemicarbazide intermediates.

  • Step 2 : Cyclization using concentrated H₂SO₄, with yields optimized by controlling temperature (20–25°C) and solvent polarity (e.g., CHCl₃:EtOH mixtures).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >80% purity.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Ethanol, RT, 12 h65–7585–90
2H₂SO₄, 24 h, RT70–8090–95

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : X-ray crystallography and spectroscopic techniques (¹H/¹³C NMR, FT-IR) are critical. Single-crystal X-ray diffraction (SCXRD) reveals planar thiadiazole rings (r.m.s. deviation = 0.009 Å) and torsion angles (e.g., C13—N3—C2—S1 = 175.9°) . NMR chemical shifts (e.g., adamantane δ ~1.7–2.1 ppm; thiadiazole δ ~8.3 ppm) confirm substituent positions .

Q. What are the key physicochemical properties influencing its research applications?

  • Answer : High lipophilicity (logP ~4.2) due to the adamantane moiety enhances membrane permeability but limits aqueous solubility (<0.1 mg/mL in water). Melting points range from 441–443 K, indicating thermal stability .

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